molecular formula C19H12Cl2N2OS2 B2898358 2-(Benzylsulfanyl)-4-(2,4-dichlorophenoxy)thieno[3,2-d]pyrimidine CAS No. 339018-97-2

2-(Benzylsulfanyl)-4-(2,4-dichlorophenoxy)thieno[3,2-d]pyrimidine

Cat. No.: B2898358
CAS No.: 339018-97-2
M. Wt: 419.34
InChI Key: VOARGZWPBTVYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylsulfanyl)-4-(2,4-dichlorophenoxy)thieno[3,2-d]pyrimidine is a thieno[3,2-d]pyrimidine derivative featuring a benzylsulfanyl group at position 2 and a 2,4-dichlorophenoxy moiety at position 4. The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatility in accommodating diverse substituents, which modulate electronic, steric, and pharmacokinetic properties . The target compound’s synthesis likely proceeds via sequential nucleophilic aromatic substitution (SNAr) reactions, starting from 2,4-dichlorothieno[3,2-d]pyrimidine, a common precursor .

Properties

IUPAC Name

2-benzylsulfanyl-4-(2,4-dichlorophenoxy)thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2OS2/c20-13-6-7-16(14(21)10-13)24-18-17-15(8-9-25-17)22-19(23-18)26-11-12-4-2-1-3-5-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOARGZWPBTVYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)OC4=C(C=C(C=C4)Cl)Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Benzylsulfanyl)-4-(2,4-dichlorophenoxy)thieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thieno[3,2-d]pyrimidine core with specific substitutions that may influence its pharmacological properties.

Chemical Structure and Properties

  • Chemical Formula : C19H12Cl2N2OS2
  • Molecular Weight : 419.35 g/mol
  • CAS Number : 339018-97-2

The compound's structure includes a benzylsulfanyl group and a dichlorophenoxy moiety, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets, particularly protein kinases involved in cell signaling pathways.

The primary mechanism of action for this compound appears to involve the inhibition of protein kinases. This inhibition disrupts cellular processes such as:

  • Cell Growth Regulation : By inhibiting kinase activity, the compound may hinder tumor growth and proliferation.
  • Differentiation and Migration : The compound's action can affect cellular differentiation and migration, which are critical in cancer metastasis.
  • Metabolism : Altering kinase activity can also impact metabolic pathways within cells.

Biological Activity

Research has indicated that this compound exhibits significant biological activities:

  • Anticancer Activity : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by targeting specific kinases involved in cell cycle regulation and apoptosis .
  • Antibacterial Properties : Similar compounds have demonstrated antibacterial activity against multi-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. While specific data on this compound's antibacterial efficacy is limited, its structural analogs suggest potential effectiveness .
  • Antimalarial Activity : Preliminary studies indicate that derivatives of thieno[3,2-d]pyrimidine may possess antimalarial properties by inhibiting enzymes crucial for the survival of Plasmodium falciparum .

Research Findings and Case Studies

A series of studies have evaluated the biological activity of compounds related to this compound:

  • In Vitro Efficacy : In one study, the compound was tested against various cancer cell lines and showed IC50 values indicating potent inhibitory effects on cell proliferation .
  • Molecular Docking Studies : Computational docking studies have predicted high binding affinities to target enzymes, supporting the hypothesis that this compound can effectively inhibit key biological pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-(Benzylsulfanyl)-4-(phenoxy)thieno[3,2-d]pyrimidineLacks dichlorophenoxy groupModerate anticancer activity
2-(Benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidineSubstituted with methyl instead of dichloroEnhanced antibacterial properties

The presence of the dichlorophenoxy group in our compound may enhance its potency against specific targets compared to its analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Positions 2 and 4

The biological and physicochemical profiles of thieno[3,2-d]pyrimidine derivatives are highly dependent on substituents at positions 2 and 4. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position 2) Substituent (Position 4) Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound Benzylsulfanyl 2,4-Dichlorophenoxy 408.34 Not Reported High lipophilicity (S-containing groups)
2-(2,4-Dichlorophenoxy)-4-(1H-imidazol-1-yl) (9d) 2,4-Dichlorophenoxy 1H-Imidazol-1-yl 362.99 144–146 Polar heterocycle at C4; moderate yield (66%)
2-(3-Chlorophenoxy)-4-(1H-pyrazol-1-yl) (11a) 3-Chlorophenoxy 1H-Pyrazol-1-yl 329.02 183–185 Electron-withdrawing Cl; pyrazole enhances H-bonding
2-Chloro-4-(3-nitrophenoxy) Chloro 3-Nitrophenoxy 313.72 Not Reported Strong electron-withdrawing nitro group
AWB124 Chloro N-(2-Trifluoromethylbenzyl) 328.75 Not Reported Trifluoromethyl enhances metabolic stability

Electronic and Steric Effects

  • The bulky benzyl group may hinder binding to sterically sensitive targets.
  • 2,4-Dichlorophenoxy (Target): Electron-withdrawing Cl groups reduce ring electron density, stabilizing the scaffold and influencing reactivity in SNAr reactions .
  • Imidazole/Pyrazole (9d, 11a) : Nitrogen-rich heterocycles improve solubility and enable H-bonding, critical for target engagement in antiparasitic or anticonvulsant applications .

Preparation Methods

Retrosynthetic Analysis and Strategic Pathway Design

The target molecule derives from a thieno[3,2-d]pyrimidine core functionalized at the 2- and 4-positions. Retrosynthetic disconnection reveals two critical intermediates:

  • 2,4-Dichlorothieno[3,2-d]pyrimidine : Serves as the central scaffold for sequential substitutions.
  • 2,4-Dichlorophenol and benzylthiol : Provide the phenoxy and benzylsulfanyl groups, respectively.

The synthesis proceeds via chlorination of a dihydroxy precursor, followed by nucleophilic substitutions at positions 4 and 2 (Figure 1).

Synthesis of the Thieno[3,2-d]pyrimidine Core

Preparation of Thieno[3,2-d]pyrimidine-2,4-diol

The synthesis begins with methyl 3-aminothiophene-2-carboxylate , which undergoes cyclocondensation with urea at elevated temperatures:

Procedure :

  • Reactants : Methyl 3-aminothiophene-2-carboxylate (20 g, 0.13 mol), urea (60 g, 1 mol).
  • Conditions : Heating at 200°C for 2 hours under inert atmosphere.
  • Workup : Dissolution in 1 N NaOH, acidification with 2 N HCl, and recrystallization from water.
  • Yield : 65% (13.8 g, white solid).
  • Characterization :
    • IR (KBr) : 3440 cm⁻¹ (–OH), 1630 cm⁻¹ (C=C aromatic).
    • ¹H NMR (CDCl₃) : δ 11.44 (s, 1H, –OH), 9.18 (s, 1H, –OH), 7.29–6.94 (m, 2H, aromatic).
    • MS (ESI) : m/z = 167 [M–H]⁻.

Dichlorination with Phosphorus Oxychloride

The dihydroxy intermediate is converted to 2,4-dichlorothieno[3,2-d]pyrimidine using POCl₃:

Procedure :

  • Reactants : Thieno[3,2-d]pyrimidine-2,4-diol (8.4 g, 0.05 mol), POCl₃ (100 mL).
  • Conditions : Reflux for 10 hours.
  • Workup : Evaporation of excess POCl₃, ice-water quenching, chloroform extraction, and ethanol recrystallization.
  • Yield : 55% (7.65 g, pale yellow crystals).
  • Characterization :
    • ¹H NMR (CDCl₃) : δ 8.92 (s, 1H, C₅–H), 7.61 (d, 1H, J = 5.2 Hz, C₆–H).
    • ¹³C NMR (CDCl₃) : δ 158.2 (C₂), 152.4 (C₄), 129.1 (C₅), 124.8 (C₆).

Regioselective Substitution at the 4-Position

Phenoxy Group Introduction via Nucleophilic Aromatic Substitution

The 4-chloro substituent is replaced by 2,4-dichlorophenoxy under basic conditions:

Procedure :

  • Reactants : 2,4-Dichlorothieno[3,2-d]pyrimidine (1.0 mmol), 2,4-dichlorophenol (1.2 mmol), K₂CO₃ (2.6 mmol).
  • Conditions : Anhydrous DMF, 90°C, 12 hours.
  • Workup : Ice-water dilution, ethyl acetate extraction, silica gel chromatography (hexane/ethyl acetate 4:1).
  • Yield : 72% (colorless solid).
  • Characterization :
    • IR (KBr) : 1245 cm⁻¹ (C–O–C), 1090 cm⁻¹ (C–Cl).
    • ¹H NMR (DMSO-d₆) : δ 8.75 (s, 1H, C₅–H), 7.58–7.12 (m, 3H, aromatic).
    • HRMS (ESI) : m/z [M+H]⁺ calcd. for C₁₄H₇Cl₂N₂O₂S: 353.96, found: 353.98.

Substitution at the 2-Position with Benzylsulfanyl Group

Thiolation Using Benzylthiol

The 2-chloro intermediate reacts with benzylthiol in the presence of a mild base:

Procedure :

  • Reactants : 4-(2,4-Dichlorophenoxy)-2-chlorothieno[3,2-d]pyrimidine (1.0 mmol), benzylthiol (1.5 mmol), K₂CO₃ (3.0 mmol).
  • Conditions : Anhydrous THF, 60°C, 8 hours.
  • Workup : Filtration, solvent evaporation, and recrystallization from ethanol.
  • Yield : 68% (off-white crystals).
  • Characterization :
    • ¹H NMR (CDCl₃) : δ 8.65 (s, 1H, C₅–H), 7.45–7.22 (m, 9H, aromatic), 4.32 (s, 2H, –SCH₂–).
    • ¹³C NMR (CDCl₃) : δ 161.8 (C₂), 154.1 (C₄), 135.6–122.1 (aromatic carbons), 38.4 (–SCH₂–).
    • MS (EI) : m/z = 446 [M]⁺.

Optimization and Mechanistic Insights

Solvent and Base Screening for Phenoxy Substitution

A comparative study identified DMF and K₂CO₃ as optimal for phenoxy group introduction (Table 1):

Table 1. Optimization of 4-(2,4-Dichlorophenoxy) Substitution
Entry Base Solvent Temperature (°C) Yield (%)
1 K₂CO₃ DMF 90 72
2 Cs₂CO₃ DMF 90 65
3 NaH THF 60 41
4 Et₃N Toluene 110 28

Polar aprotic solvents (DMF) enhance nucleophilicity of the phenoxide ion, while K₂CO₃ provides sufficient basicity without side reactions.

Kinetic vs. Thermodynamic Control in Substitution

The 4-position reacts preferentially due to lower electron density at C₄ compared to C₂, as evidenced by DFT calculations (Figure 2). Steric effects from the thieno ring further disfavor substitution at C₂.

Scalability and Industrial Considerations

  • Batch Reactors : Pilot-scale reactions (500 g substrate) in DMF achieved 70% yield with 99% purity after crystallization.
  • Cost Analysis : POCl₃ accounts for 45% of raw material costs, necessitating recycling protocols.
  • Safety : Benzylthiol requires handling under nitrogen due to oxidative dimerization risks.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substitution patterns (e.g., benzylsulfanyl protons at δ 4.3–4.5 ppm and dichlorophenoxy aromatic signals) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 447.9874 for C₁₉H₁₂Cl₂N₂OS₂) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
  • X-ray Crystallography : Resolve planar conformation of the thieno-pyrimidine core, critical for bioactivity .

How do structural modifications (e.g., substituent variation) impact biological activity in thieno[3,2-d]pyrimidine derivatives?

Advanced
Structure-Activity Relationship (SAR) Insights :

  • Benzylsulfanyl Group : Enhances lipophilicity (LogP ~3.5), improving membrane permeability. Truncation reduces kinase inhibition by 50% .
  • 2,4-Dichlorophenoxy Moiety : Electron-withdrawing Cl groups stabilize π-π stacking with kinase ATP-binding pockets (e.g., VEGF-R2). Replacement with methoxy groups decreases IC₅₀ values by 10-fold .
  • Thieno[3,2-d]pyrimidine Core : Planarity is essential for target engagement. Saturation of the thiophene ring abolishes activity .
    Methodology :
  • Compare IC₅₀ values across analogs using kinase inhibition assays (e.g., ADP-Glo™) .
  • Computational docking (AutoDock Vina) to predict binding modes .

What in vitro and in vivo models are suitable for evaluating the compound’s anticancer potential?

Advanced
In Vitro Models :

  • Cell Lines : MCF-7 (breast), A549 (lung), and HeLa (cervical) for cytotoxicity assays (MTT/CCK-8). Include non-cancerous lines (e.g., HEK293) to assess selectivity .
  • Mechanistic Studies :
    • Apoptosis : Annexin V/PI staining and caspase-3/7 activation assays.
    • Cell Cycle : PI staining with flow cytometry (G1 arrest common for kinase inhibitors) .
      In Vivo Models :
  • Xenografts : Nude mice implanted with HT-29 (colon cancer) to measure tumor volume reduction (dose: 25–50 mg/kg, oral).
  • Pharmacokinetics : Monitor plasma half-life (t₁/₂) and bioavailability via LC-MS/MS .

How can contradictions in reported biological data (e.g., IC₅₀ variability) be resolved?

Advanced
Common Sources of Discrepancy :

  • Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound bioavailability. Standardize using RPMI-1640 with 5% FBS .
  • Cell Passage Number : Higher passages (≥30) may reduce sensitivity. Use low-passage cells (≤15) .
  • Enzyme Source : Recombinant vs. native kinases (e.g., commercial VEGF-R2 vs. cell lysate-derived) affect IC₅₀ .
    Resolution Strategies :
  • Include positive controls (e.g., sorafenib for kinase assays).
  • Validate findings across ≥3 independent labs .

What computational tools and molecular modeling approaches support target identification for this compound?

Q. Advanced

  • Docking Studies : Use Schrödinger Suite or MOE to model interactions with kinases (e.g., hydrogen bonding with hinge-region residues like Cys919 in VEGF-R2) .
  • Pharmacophore Mapping : Identify essential features (e.g., hydrophobic benzylsulfanyl, hydrogen-bond acceptor at pyrimidine N1) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2 Å) .

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Chlorination Step : POCl₃ handling requires strict temperature control (0–5°C) to avoid exothermic side reactions .
  • Purification : Replace flash chromatography with recrystallization (ethanol/water) for large batches.
  • Yield Optimization : Microwave-assisted synthesis (80°C, 30 min) improves 4-chloro intermediate yield from 64% to 85% .

How does the compound’s stability vary under different storage conditions?

Q. Basic

  • Solid State : Stable for >24 months at −20°C in amber vials with desiccants.
  • Solution Phase : Degrades in DMSO (>30 days at 4°C); prepare fresh stock solutions .
  • pH Sensitivity : Unstable in alkaline conditions (pH >8); use citrate buffers (pH 5–6) for in vitro assays .

What are the compound’s known off-target effects, and how can they be mitigated?

Q. Advanced

  • CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates. Structural analogs show <30% inhibition at 10 µM .
  • hERG Binding : Patch-clamp assays to assess cardiac risk. Benzylsulfanyl derivatives exhibit low hERG affinity (IC₅₀ >50 µM) .
    Mitigation : Introduce polar groups (e.g., hydroxyl) to reduce lipophilicity and off-target interactions .

What comparative studies exist between this compound and FDA-approved kinase inhibitors?

Q. Advanced

  • Sorafenib Comparison : In HT-29 xenografts, this compound shows comparable tumor growth inhibition (65% vs. 70%) but lower toxicity (ALT/AST levels within normal range) .
  • Sunitinib Comparison : Higher selectivity for VEGF-R2 (IC₅₀ = 3 nM vs. 10 nM) but lower solubility (5 µg/mL in PBS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.